molecular formula C26H23FN2O5S B15027109 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15027109
M. Wt: 494.5 g/mol
InChI Key: KNWJZLYWIRGJBY-UHFFFAOYSA-N
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Description

The compound 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex molecule featuring:

  • A 7-fluoro substituent on the chromene moiety, enhancing metabolic stability and binding affinity.
  • A 3-methoxy-4-(3-methylbutoxy)phenyl group at position 1, contributing to lipophilicity and target interactions.
  • A thiazol-2-yl group at position 2, enabling hydrogen bonding and metal coordination.

Properties

Molecular Formula

C26H23FN2O5S

Molecular Weight

494.5 g/mol

IUPAC Name

7-fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H23FN2O5S/c1-14(2)8-10-33-19-6-4-15(12-20(19)32-3)22-21-23(30)17-13-16(27)5-7-18(17)34-24(21)25(31)29(22)26-28-9-11-35-26/h4-7,9,11-14,22H,8,10H2,1-3H3

InChI Key

KNWJZLYWIRGJBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)F)OC

Origin of Product

United States

Preparation Methods

The synthesis of 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazole ring and the fluoro, methoxy, and methylbutoxy substituents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the methoxy and methylbutoxy groups makes it susceptible to oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the fluoro or thiazole moieties under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the thiazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications among analogues:

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)chromenone Chromene core (no pyrrole fusion), hydroxy group at C4 Anticancer (induces apoptosis) Lacks pyrrole fusion, reduced planarity and target selectivity
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione Prop-2-en-1-yloxy group at phenyl ring Anti-inflammatory (TNF-α inhibition) Substituent bulkiness reduces membrane permeability
1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione Thiadiazole ring instead of thiazole Antimicrobial (S. aureus inhibition) Thiadiazole’s electron-withdrawing nature alters redox activity
7-Fluoro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione No 3-methylbutoxy group Kinase inhibition (JAK2/STAT3 pathway) Reduced lipophilicity decreases bioavailability

Pharmacokinetic and Pharmacodynamic Insights

  • Fluorine Substitution: The 7-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 7-Methylchromeno[2,3-c]pyrrole), which exhibit faster hepatic clearance .
  • Thiazole vs. Thiadiazole : The thiazole ring in the target compound shows higher binding affinity to ATP-binding pockets than thiadiazole-containing analogues, as observed in kinase inhibition assays .
  • Alkoxy Chain Optimization : The 3-methylbutoxy group balances lipophilicity and solubility better than shorter chains (e.g., methoxy) or bulkier groups (e.g., pentyloxy), improving blood-brain barrier penetration in preclinical models .

Biological Activity

7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26_{26}H29_{29}FN2_2O5_5S
  • Molecular Weight : 500.6 g/mol
  • CAS Number : 879924-37-5

Pharmacological Profile

The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties. Several studies have reported on its efficacy against various cancer cell lines.

Anticancer Activity

Research indicates that 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits significant cytotoxic effects on cancer cells. The following table summarizes the findings from different studies:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast Cancer)15.0Induction of apoptosis
A549 (Lung Cancer)12.5Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Cell cycle arrest
HCT116 (Colon Cancer)8.5Modulation of signaling pathways

The mechanisms through which this compound exerts its anticancer effects include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of key regulatory proteins involved in the cell cycle.
  • Inhibition of Proliferation : Suppression of growth factor signaling pathways.

Case Studies

A recent study explored the effects of this compound on various cancer models. The results demonstrated that treatment with 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione resulted in a noticeable reduction in tumor size in xenograft models. The study highlighted the compound's ability to enhance the sensitivity of cancer cells to conventional chemotherapy agents.

Study Highlights:

  • Objective : To evaluate the efficacy of the compound in vivo.
  • Methodology : Xenograft models were treated with varying doses of the compound.
  • Results : Significant tumor regression was observed at doses above 10 mg/kg body weight.

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